molecular formula C12H11N3O4 B13519799 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid

2-[(6-Nitroquinolin-2-yl)amino]propanoic acid

Cat. No.: B13519799
M. Wt: 261.23 g/mol
InChI Key: MCTUUISJIKLNAT-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C12H11N3O4 and a molecular weight of 261.24 g/mol . The compound features a quinoline ring substituted with a nitro group and an amino acid moiety, making it a unique structure for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid typically involves the reaction of 6-nitroquinoline with alanine under specific conditions. One method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The quinoline ring can be hydrogenated to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc dust and formic acid are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinolines and hydrogenated quinoline derivatives .

Scientific Research Applications

2-[(6-Nitroquinolin-2-yl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as a fluorescent probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also contributes to its activity in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid stands out due to its unique combination of a nitro-substituted quinoline ring and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-[(6-nitroquinolin-2-yl)amino]propanoic acid

InChI

InChI=1S/C12H11N3O4/c1-7(12(16)17)13-11-5-2-8-6-9(15(18)19)3-4-10(8)14-11/h2-7H,1H3,(H,13,14)(H,16,17)

InChI Key

MCTUUISJIKLNAT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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